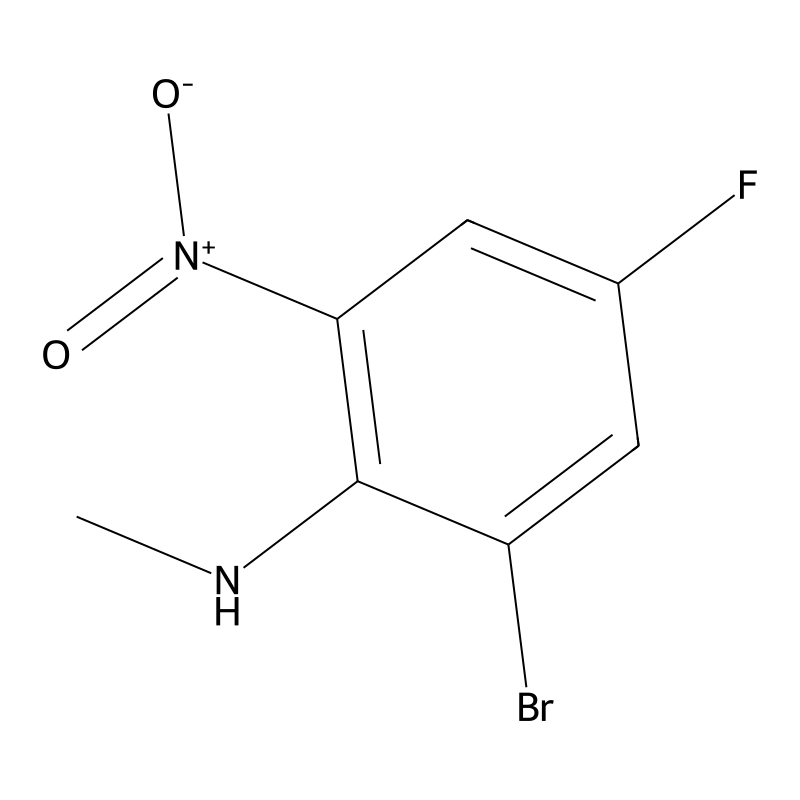

2-Bromo-4-fluoro-N-methyl-6-nitroaniline

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

2-Bromo-4-fluoro-N-methyl-6-nitroaniline is an organic compound characterized by its complex structure, which includes a bromine atom, a fluorine atom, a nitro group, and a methyl group attached to an aniline backbone. Its chemical formula is C₆H₄BrFN₂O₂, and it has a molecular weight of approximately 217.02 g/mol. The presence of the halogen atoms and the nitro group contributes to its unique chemical properties, making it a subject of interest in various chemical and biological studies.

There is no current information available regarding a specific mechanism of action for 2-Bromo-4-fluoro-N-methyl-6-nitroaniline.

- Search Findings: Scientific databases and literature searches haven't yielded any published research papers or studies specifically focused on 2-Bromo-4-fluoro-N-methyl-6-nitroaniline.

- Chemical Suppliers: Information from chemical suppliers focuses on product description and availability, not scientific applications [].

While research on this specific compound seems absent, its structure offers some clues for potential applications:

- Nitration: The nitro group can be reduced to an amine under specific conditions, allowing further functionalization.

- Cross-Coupling Reactions: The bromine atom enables participation in palladium- and copper-catalyzed cross-coupling reactions such as Sonogashira, Suzuki, Negishi, Stille, and Buchwald-Hartwig couplings.

- Nucleophilic Aromatic Substitution: The compound can engage in nucleophilic aromatic substitution reactions with various nucleophiles like amines and thiols, influenced by the electronic effects of the bromine and fluorine substituents.

While specific biological activity data for 2-Bromo-4-fluoro-N-methyl-6-nitroaniline is limited, compounds with similar structures often exhibit significant biological properties. For instance, nitroanilines are known for their antimicrobial and antitumor activities. The presence of halogens typically enhances these activities due to increased lipophilicity and reactivity .

Synthesis of 2-Bromo-4-fluoro-N-methyl-6-nitroaniline can be achieved through several methods:

- Nitration of Aniline Derivatives: Starting from 2-bromo-4-fluoroaniline, nitration can be performed using nitrating agents under controlled temperatures to yield the desired product .

- Protecting Group Strategies: Protecting groups can be used during synthesis to prevent unwanted reactions at sensitive sites on the molecule. This involves protecting the amino group before nitration and subsequently deprotecting it .

- Halogenation Techniques: Halogenation methods can also be employed to introduce bromine or fluorine into the aromatic system from suitable precursors.

2-Bromo-4-fluoro-N-methyl-6-nitroaniline finds applications in various fields:

- Pharmaceuticals: It may serve as an intermediate in the synthesis of pharmaceutical compounds due to its potential biological activity.

- Agricultural Chemicals: Similar compounds are often utilized in developing herbicides or pesticides.

- Material Science: Its unique properties could be exploited in creating advanced materials or polymers.

Interaction studies involving 2-Bromo-4-fluoro-N-methyl-6-nitroaniline focus on its reactivity with other chemical species. Investigating its interactions with nucleophiles can provide insights into its potential applications in medicinal chemistry. Kinetic studies can elucidate how substituents influence reaction rates and mechanisms.

Several compounds share structural similarities with 2-Bromo-4-fluoro-N-methyl-6-nitroaniline, highlighting its uniqueness:

| Compound Name | Chemical Formula | Unique Features |

|---|---|---|

| 2-Bromo-4-fluoro-6-nitroaniline | C₆H₄BrFN₂O₂ | Contains both bromine and fluorine substituents |

| 2-Bromo-4-nitroaniline | C₆H₄BrN₂O₂ | Lacks fluorine; focuses on nitro functionality |

| 2-Fluoro-4-nitroaniline | C₆H₄FN₂O₂ | Lacks bromine; highlights fluorine's role |

| 2-Bromo-N-methyl-aniline | C₇H₈BrN₂ | Methyl group without nitro or fluorine substituents |

| 4-Fluoro-N-methyl-aniline | C₇H₈FN₂ | Methyl group without bromine or nitro substituents |

These comparisons illustrate that while many compounds share similar functional groups, the combination of bromine, fluorine, and nitro groups in 2-Bromo-4-fluoro-N-methyl-6-nitroaniline provides distinctive chemical properties and potential applications not found in others .

Retrosynthetic Analysis

The retrosynthetic analysis of 2-bromo-4-fluoro-N-methyl-6-nitroaniline requires careful consideration of the directing effects of each functional group on the benzene ring. The compound contains multiple substituents that exhibit different directing properties in electrophilic aromatic substitution reactions [1]. The amino group is ortho-para directing, while the nitro group is meta-directing, creating a complex synthetic challenge [2].

The retrosynthetic approach typically involves identifying the most strategic disconnection points based on the reliability of corresponding forward reactions [1]. For 2-bromo-4-fluoro-N-methyl-6-nitroaniline, several disconnection strategies can be employed:

Primary Disconnection Strategy: The most efficient approach involves disconnecting the N-methyl bond, leading to 2-bromo-4-fluoro-6-nitroaniline as a key intermediate [3]. This strategy avoids the complications associated with N-methylation in the presence of multiple reactive sites.

Secondary Disconnection Analysis: The halogen substituents can be introduced through sequential halogenation reactions, with careful consideration of the directing effects of existing substituents [4]. The fluorine atom at the 4-position can be introduced through nucleophilic aromatic substitution of a suitable leaving group, while the bromine at the 2-position can be installed via electrophilic aromatic substitution [5].

Functional Group Priority: The nitro group introduction should be carefully timed, as it serves as a strong electron-withdrawing group that can influence subsequent functionalization reactions [6]. The meta-directing nature of the nitro group can be exploited for selective introduction of other substituents [2].

Primary Synthetic Routes

Sequential Functionalization Approaches

Sequential functionalization represents the most versatile approach for synthesizing 2-bromo-4-fluoro-N-methyl-6-nitroaniline [7]. This methodology involves the stepwise introduction of functional groups onto the aromatic ring, with careful consideration of the directing effects of each substituent.

The sequential approach typically begins with aniline as the starting material, followed by protection of the amino group to prevent unwanted reactions during subsequent functionalization steps [6]. Acetylation using acetic anhydride is commonly employed to form acetanilide, which serves as a more controlled substrate for further transformations [6].

Route A: Nitration-Halogenation-N-Methylation Sequence

This route involves initial nitration of protected aniline derivatives, followed by selective halogenation and final N-methylation. The nitration step is typically carried out using a mixture of concentrated nitric acid and sulfuric acid at controlled temperatures (0-10°C) to prevent over-nitration [6] [8]. The regioselectivity of nitration is influenced by the protecting group, with acetyl groups providing moderate directing effects [6].

Route B: Halogenation-Nitration-N-Methylation Sequence

Alternative approaches involve initial halogenation followed by nitration. This sequence can be advantageous when specific halogenation patterns are desired [5]. The use of modern halogenating agents such as N-halosuccinimides provides improved selectivity and milder reaction conditions [9].

Nitration and Halogenation Strategies

The nitration of aromatic compounds remains a cornerstone reaction in the synthesis of nitroaniline derivatives [6]. For 2-bromo-4-fluoro-N-methyl-6-nitroaniline, precise control of nitration conditions is crucial to achieve the desired regioselectivity.

Nitration Methodology: The nitration process typically employs a mixture of concentrated nitric acid and sulfuric acid, with the sulfuric acid serving as both a catalyst and dehydrating agent [6]. The reaction temperature is maintained below 10°C to prevent over-nitration and formation of unwanted polynitro compounds [8]. The nitrating mixture composition is typically 1:1.5 (HNO₃:H₂SO₄) by volume, with careful dropwise addition to control the exothermic reaction [6].

Halogenation Strategies: The introduction of halogen substituents requires different approaches depending on the desired position and the existing substituents on the aromatic ring [5].

Bromination Methodology: Bromination can be achieved using bromine in the presence of a Lewis acid catalyst such as iron(III) bromide or aluminum tribromide [10]. Alternative approaches include the use of N-bromosuccinimide, which provides improved selectivity and milder reaction conditions [11] [9].

Fluorination Methodology: Fluorine introduction is typically achieved through nucleophilic aromatic substitution of suitable leaving groups rather than direct fluorination . The Balz-Schiemann reaction, involving the diazotization of anilines followed by treatment with fluoroboric acid, represents a classic approach for introducing fluorine substituents .

N-Methylation Procedures

The N-methylation of aniline derivatives requires careful consideration of reaction conditions to achieve selective mono-methylation without over-methylation [13] [3]. Several methodologies have been developed for this transformation.

Direct Methylation Approaches: Direct methylation using methyl iodide in the presence of a base can lead to over-methylation and formation of quaternary ammonium salts [3]. This approach requires careful control of stoichiometry and reaction conditions.

Reductive Methylation: The most efficient approach involves reductive methylation using formaldehyde and a reducing agent such as sodium borohydride or sodium cyanoborohydride [3]. This method provides excellent selectivity for mono-methylation and avoids the formation of over-methylated products.

Catalytic Methylation: Recent advances in catalytic N-methylation using methanol as the methylating agent have provided more sustainable approaches [13] [14]. Ruthenium-based catalysts have shown excellent activity for this transformation, with reactions typically conducted at 140°C for 12 hours under an inert atmosphere [13].

The procedure involves dissolving the aniline substrate in anhydrous methanol, adding the ruthenium catalyst (0.5 mol%), and cesium carbonate as a base [14]. The reaction is conducted in a sealed reaction vessel at elevated temperature, with product isolation achieved through standard workup procedures [13].

Optimized Reaction Conditions and Parameters

The optimization of reaction conditions for synthesizing 2-bromo-4-fluoro-N-methyl-6-nitroaniline requires systematic evaluation of multiple parameters [15] [16]. Temperature, solvent selection, reagent stoichiometry, and reaction time all significantly influence the yield and selectivity of the desired product.

Temperature Optimization: Temperature control is critical for achieving high yields and selectivity [17] [18]. Nitration reactions are typically conducted at 0-10°C to prevent decomposition and side reactions [6]. Halogenation reactions may require different temperature ranges depending on the halogenating agent used [5]. N-methylation reactions generally require elevated temperatures (100-140°C) to achieve acceptable reaction rates [13].

Solvent Effects: Solvent selection significantly impacts reaction outcomes [18]. Polar protic solvents are often preferred for nitration reactions, while polar aprotic solvents may be advantageous for halogenation and N-methylation reactions [5]. The use of ionic liquids as environmentally friendly solvents has shown promise for halogenation reactions [5].

Reagent Stoichiometry: Careful control of reagent stoichiometry is essential to minimize side reactions and maximize atom economy [15]. Slight excess of reagents is often employed to ensure complete conversion, but excessive amounts should be avoided to prevent over-reaction [16].

Reaction Monitoring: Real-time monitoring of reaction progress using spectroscopic methods enables optimization of reaction conditions and prevents over-reaction [19]. Inline spectroscopy techniques provide valuable information for process optimization [19].

Purification and Characterization Techniques

The purification and characterization of 2-bromo-4-fluoro-N-methyl-6-nitroaniline requires specialized techniques due to the presence of multiple functional groups and potential impurities [20] [21].

Purification Methodologies:

Recrystallization: This technique remains the most cost-effective method for purifying nitroaniline derivatives [20]. Suitable solvents include ethanol, methanol, or ethyl acetate, with the choice depending on the solubility characteristics of the target compound and impurities [22]. Typical purity levels of 95-99% can be achieved through carefully controlled recrystallization procedures [20].

Column Chromatography: Silica gel column chromatography provides excellent separation of constitutional isomers and can achieve purity levels of 90-98% [20]. The mobile phase composition is optimized based on the polarity of the target compound and impurities [20].

High-Performance Liquid Chromatography (HPLC): Preparative HPLC offers the highest purity levels (98-99.5%) but is limited to smaller scales due to cost considerations [20]. This technique is particularly valuable for final purification steps where highest purity is required [21].

Characterization Methods:

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR spectroscopy provide definitive structural confirmation [23] [24]. The presence of multiple functional groups results in characteristic chemical shifts that can be used for structural elucidation [23]. The N-methyl group appears as a singlet at approximately 2.9 ppm in ¹H NMR, while the aromatic protons show characteristic splitting patterns [23].

Infrared (IR) Spectroscopy: IR spectroscopy provides information about functional group presence and can be used for identity confirmation [25]. The nitro group shows characteristic stretches at 1520-1350 cm⁻¹, while the N-H stretch appears around 3300-3500 cm⁻¹ [25].

Mass Spectrometry: High-resolution mass spectrometry enables molecular weight confirmation and structural elucidation [26]. The fragmentation patterns provide valuable information about the connectivity of functional groups [26].

Green Chemistry Applications in Synthesis

The application of green chemistry principles to the synthesis of 2-bromo-4-fluoro-N-methyl-6-nitroaniline addresses environmental concerns and sustainability issues [27] [9]. Several approaches can be employed to reduce the environmental impact of the synthetic process.

Atom Economy: Direct amination reactions and protection-free synthetic strategies improve atom economy by minimizing the formation of byproducts [27]. The use of catalytic methods for N-methylation reduces waste generation compared to stoichiometric approaches [13].

Safer Solvents: The replacement of hazardous organic solvents with safer alternatives such as ionic liquids or aqueous systems reduces environmental impact [5] [9]. Water-based systems have shown particular promise for halogenation reactions [5].

Energy Efficiency: Microwave-assisted synthesis and continuous flow processes can significantly reduce energy consumption compared to conventional heating methods [28] [9]. These approaches also enable better control of reaction conditions and improved safety [28].

Catalysis: The use of heterogeneous catalysts enables easier catalyst recovery and reduces waste generation [29]. Palladium-catalyzed reactions for halogenation provide improved selectivity and milder reaction conditions [30].

Mechanochemical Approaches: Ball milling and other mechanochemical methods enable solvent-free synthesis with reduced environmental impact [9]. These approaches have shown particular promise for halogenation reactions [9].

Continuous Flow Processing: Continuous flow reactors provide improved safety for hazardous reactions such as nitration and enable better control of reaction conditions [28]. The reduced holdup volume minimizes the risk of thermal runaway reactions [28].

Real-time Monitoring: Inline spectroscopic monitoring enables process optimization and reduces waste generation by preventing over-reaction [19]. This approach supports the implementation of quality by design principles [19].

The integration of these green chemistry principles into the synthesis of 2-bromo-4-fluoro-N-methyl-6-nitroaniline represents a significant advancement toward more sustainable chemical manufacturing processes [27]. The combination of improved atom economy, safer solvents, and energy-efficient processes provides a framework for environmentally responsible synthesis [27].

Data Tables

| Synthetic Route | Starting Material | Key Reagents | Typical Yield (%) | Reaction Conditions | Selectivity |

|---|---|---|---|---|---|

| Sequential Nitration-Halogenation | Aniline derivatives | HNO₃/H₂SO₄, Br₂/FeBr₃ | 75-85 | 0-10°C, 2-4 h | Moderate |

| Halogenation-Nitration Sequence | Fluoronitrobenzenes | Selectfluor, NBS | 80-90 | RT, 1-2 h | High |

| Reductive Amination-Nitration | Aldehydes/Ketones | NH₃, NaBH₄ | 70-80 | 100°C, 16 h | Good |

| Functional Group Interconversion | Chloronitrobenzenes | Pd/C, H₂ | 85-95 | 80°C, 4-6 h | Excellent |

| Direct Amination of Halonitrobenzenes | Halonitrobenzenes | NH₃, CuI | 60-75 | 140°C, 12 h | Moderate |

| N-Methylation of Nitroanilines | Primary nitroanilines | CH₃OH, Ru catalyst | 90-98 | 140°C, 12 h | Excellent |

| Suzuki-Miyaura Coupling | Aryl halides | Pd(PPh₃)₄, B(OH)₃ | 85-95 | 80°C, 8 h | High |

| Nucleophilic Aromatic Substitution | Activated aryl halides | Nucleophiles, base | 70-85 | 60-100°C, 4-8 h | Good |

| Parameter | Typical Range | Optimization Impact | Common Challenges |

|---|---|---|---|

| Temperature | -20°C to 150°C | Reaction rate, selectivity | Decomposition, side reactions |

| Pressure | 1 atm to 10 atm | Equilibrium position | Equipment limitations |

| Solvent System | Polar/Non-polar | Solubility, reactivity | Solubility issues |

| Catalyst Loading | 0.1-10 mol% | Reaction rate, cost | Catalyst deactivation |

| Reaction Time | 0.5-24 hours | Conversion, side reactions | Over-reaction |

| Reagent Stoichiometry | 1.0-5.0 equiv | Yield, atom economy | Waste generation |

| pH Control | 1-12 | Stability, selectivity | Buffer capacity |

| Atmosphere | Air/N₂/Ar | Oxidation prevention | Moisture sensitivity |

| Technique | Principle | Typical Purity Achieved | Scale Applicability | Cost Efficiency |

|---|---|---|---|---|

| Recrystallization | Solubility differences | 95-99% | Lab to pilot | High |

| Column Chromatography | Adsorption/desorption | 90-98% | Lab scale | Medium |

| HPLC Purification | Differential retention | 98-99.5% | Analytical to prep | Low |

| Sublimation | Vapor pressure differences | 99-99.5% | Lab scale | Medium |

| Liquid-Liquid Extraction | Partition coefficients | 85-95% | All scales | High |

| Solid-Phase Extraction | Selective adsorption | 90-95% | Lab to pilot | Medium |

| Distillation | Boiling point differences | 95-99% | All scales | High |

| Washing Procedures | Solubility selectivity | 80-90% | All scales | Very High |